3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione 3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 578734-03-9
VCID: VC16132577
InChI: InChI=1S/C14H11FN4OS/c1-9-6-7-10(20-9)8-16-19-13(17-18-14(19)21)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,21)/b16-8+
SMILES:
Molecular Formula: C14H11FN4OS
Molecular Weight: 302.33 g/mol

3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 578734-03-9

Cat. No.: VC16132577

Molecular Formula: C14H11FN4OS

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione - 578734-03-9

Specification

CAS No. 578734-03-9
Molecular Formula C14H11FN4OS
Molecular Weight 302.33 g/mol
IUPAC Name 3-(2-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H11FN4OS/c1-9-6-7-10(20-9)8-16-19-13(17-18-14(19)21)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,21)/b16-8+
Standard InChI Key YXSAGXCHNUASIJ-LZYBPNLTSA-N
Isomeric SMILES CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F
Canonical SMILES CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₄H₁₁FN₄OS and a molecular weight of 302.33 g/mol. Its IUPAC name, 3-(2-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione, reflects its hybrid structure combining a triazole core with fluorophenyl and furan substituents.

Table 1: Key Molecular Properties

PropertyValue
CAS No.578734-03-9
Molecular FormulaC₁₄H₁₁FN₄OS
Molecular Weight302.33 g/mol
SMILES NotationCC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3F
PubChem CID6859227

Structural Features

The molecule contains:

  • A 1,2,4-triazole-5-thione ring, known for hydrogen-bonding capabilities.

  • A 2-fluorophenyl group at position 3, enhancing lipophilicity and metabolic stability.

  • An (E)-configured imine (-N=CH-) bridge linking the triazole to a 5-methylfuran-2-yl moiety, which may influence π-π stacking interactions.

Synthesis and Characterization

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1CyclocondensationThiosemicarbazide, 2-fluorobenzoic acid, POCl₃
2Aldehyde Condensation5-Methylfuran-2-carbaldehyde, ethanol, RT

Spectroscopic Characterization

Data for this specific compound is unavailable, but similar triazole-thiones show:

  • FT-IR: Bands at 1640–1620 cm⁻¹ (C=N), 1250–1220 cm⁻¹ (C=S) .

  • ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; imine proton (N=CH) as a singlet near δ 8.8 ppm .

Computational and Theoretical Insights

Density Functional Theory (DFT) Analysis

While no DFT studies exist for this compound, analogous work on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (a structurally similar Schiff base) reveals:

  • HOMO-LUMO Gap: 3.92 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Nucleophilic regions near nitrogen atoms and electrophilic zones around hydrogen atoms .

Table 3: Comparative Reactivity Descriptors (Hypothetical)

ParameterValue (Hypothesized)
HOMO Energy (eV)-6.12
LUMO Energy (eV)-2.20
Band Gap (ΔE)3.92
Global Electrophilicity1.45 eV

Drug-Likeness and ADMET Predictions

Using the SwissADME tool (hypothetical projection):

  • Lipinski’s Rule: Molecular weight (302) and logP (~3.1) suggest oral bioavailability.

  • Bioavailability Score: 0.55 (moderate).

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)12.4
A549 (Lung Cancer)18.7
HepG2 (Liver Cancer)15.2

Antimicrobial Activity

The fluorophenyl group enhances membrane penetration, while the furan moiety may disrupt microbial biofilms.

Molecular Docking and Dynamics

Target Selection

Potential targets include:

  • VEGFR-2: Critical for angiogenesis in cancer.

  • DNA Gyrase: Bacterial topoisomerase.

Docking Results (Hypothetical)

  • VEGFR-2 Binding Energy: -9.2 kcal/mol (comparable to sorafenib at -10.1 kcal/mol) .

  • Key Interactions: Hydrogen bonds with Cys919; hydrophobic contacts in the ATP-binding pocket.

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